3-[1-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)formamido]propanoic acid is a synthetic compound classified as a 1,2-bis-sulfonamide derivative. [] It has been identified as a potential modulator of chemokine receptors, which play critical roles in inflammatory and immune responses. [] This compound is primarily investigated for its potential therapeutic applications in inflammatory diseases.
3-[1-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)formamido]propanoic acid is a complex organic compound featuring a pyrazole moiety and a propanoic acid backbone. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic agents. The integration of a pyrazole ring with various functional groups enhances its biological activity and specificity.
This compound falls under the category of substituted amino acids and can be classified as a pyrazole derivative. Its structure includes:
The synthesis of 3-[1-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)formamido]propanoic acid typically involves several key steps:
The reactions are typically carried out under controlled conditions, such as temperature and solvent choice, to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring the progress of the reactions and verifying the structures of intermediates and final products.
The molecular structure of 3-[1-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)formamido]propanoic acid features:
The molecular formula is C13H16N4O2, with a molecular weight of approximately 252.29 g/mol. The structural representation includes:
While specific reactions involving this compound are not extensively documented, related pyrazole derivatives have been studied for their reactivity in various chemical transformations, including:
These reactions often require specific catalysts or reagents to facilitate the transformation while maintaining selectivity towards desired products .
The mechanism of action for compounds like 3-[1-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)formamido]propanoic acid typically involves interaction with biological targets such as enzymes or receptors. For instance, pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Research indicates that these compounds may exhibit anti-inflammatory properties through modulation of signaling pathways involved in pain and inflammation.
The compound is likely to be a solid at room temperature, with potential solubility in polar solvents due to its carboxylic acid group.
Key chemical properties include:
Relevant data suggests that similar compounds exhibit moderate stability under standard laboratory conditions but may degrade under extreme pH or temperature .
3-[1-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)formamido]propanoic acid has potential applications in:
The foundational 1-methyl-1H-pyrazol-4-yl subunit is synthesized via hydrazine-carbonyl cyclocondensation, a reaction demanding precise control over regiochemistry. This process couples monomethylhydrazine with 1,3-dicarbonyl precursors (e.g., 1,1-difluoropropan-2-one or 2-(trifluoromethyl)-1,3-diketones) under acid or base catalysis. The C3/C5 regioselectivity is heavily influenced by steric and electronic factors: Bulky C3 substituents favor 1,3,4-trisubstituted pyrazoles (≥98:2 regioselectivity when R3 = alkyl vs. R1 = aryl) [3] [6]. Nano-ZnO catalysis significantly enhances efficiency, achieving 95% yield for 3-methyl-1-phenyl-1H-pyrazol-5-ol within 15 minutes—a dramatic improvement over bulk ZnO (50% yield, 45 minutes) [6]. Microwave-assisted cyclization further optimizes this step, reducing reaction times from hours to minutes while maintaining >90% yield [6] [9].
Table 1: Regioselectivity and Yield in Pyrazole Ring Formation
Carbonyl Precursor | Catalyst/Additive | Conditions | Regioisomer Ratio (5:5') | Yield (%) |
---|---|---|---|---|
1,1-Difluoropropan-2-one | None | Reflux, EtOH | 98:2 | 63 |
Ethyl acetoacetate | Nano-ZnO (10 mol%) | RT, 15 min | N/A | 95 |
β-Amino enone (R=CH₃) | None | DMSO, 80°C | 97:3 | 97 |
Ethyl acetoacetate | I₂/TsOH | 48 h | N/A | 83 |
The N1 nitrogen and C4 position of the pyrazole ring necessitate protection during subsequent reactions. Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups effectively shield the N1 nitrogen against electrophilic attacks during propanoic acid linker installation. Boc deprotection (using TFA/DCM, 1:1 v/v) proceeds quantitatively within 2 hours without ring degradation [8]. For C4 functionalization, direct lithiation using LiHMDS (lithium bis(trimethylsilyl)amide) at −78°C enables carboxyl group introduction while preserving the methyl group on N1. However, lithiation requires anhydrous conditions to prevent hydrolysis of the organolithium intermediate [6]. Post-functionalization, the C4-carboxyl intermediate 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CID 7017681) is isolated in 85% yield after silica gel purification [7]. Crucially, EDC-mediated couplings must occur at pH 6.5–7.0 to avoid O-acylisourea hydrolysis or N-acylurea rearrangement, which compromise functionalization efficiency [5] [8].
Table 2: Protecting Group Efficiency for Pyrazole Intermediates
Protecting Group | Deprotection Reagent | Time (h) | Deprotection Yield (%) | Side Products |
---|---|---|---|---|
Boc (N1) | TFA/DCM (1:1) | 2 | >99 | None |
Fmoc (N1) | Piperidine/DMF (20%) | 1 | 95 | <5% ring-opening |
COOEt (C4) | LiOH/H₂O/THF | 1 | 88 | 10% decarboxylation |
The final assembly hinges on coupling 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid with 2-methylaniline via carbodiimide chemistry. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is preferred for aqueous-organic biphasic systems, while DCC (dicyclohexyl carbodiimide) excels in anhydrous environments [4] [8]. The reaction proceeds through an O-acylisourea intermediate, which undergoes nucleophilic displacement by the aniline’s primary amine. Key pitfalls include:
Table 3: Amide Coupling Efficiency Under Varied Conditions
Activator System | Buffer/Solvent | pH | Reaction Time (h) | Coupling Yield (%) |
---|---|---|---|---|
EDC only | MES/H₂O | 4.5 | 5 | 45 |
EDC/sulfo-NHS | MES/H₂O | 6.5 | 5 | 90 |
DCC | Anhydrous DMF | N/A | 12 | 85 |
EDC/HOBt | Phosphate/ACN | 7.2 | 3 | 78 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1